1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene
Description
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene (C₇H₅BrF₂O) is a halogenated aromatic compound characterized by a bromine atom at position 1, a fluorine atom at position 3, and a 2-fluoroethoxy group at position 5 of the benzene ring. Its molecular weight is 237.05 g/mol . This compound is utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of caspase-3 inhibitors and other bioactive molecules . The 2-fluoroethoxy substituent enhances polarity and metabolic stability compared to non-fluorinated ethers, making it valuable in drug design.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2-fluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-7(11)5-8(4-6)12-2-1-10/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWUMIXQARVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bromobenzene and fluorobenzene derivatives.
Reaction Conditions: The introduction of the fluoroethoxy group is achieved through nucleophilic substitution reactions. This involves reacting the bromobenzene derivative with a suitable fluoroethanol under basic conditions.
Catalysts and Reagents: Common reagents include potassium carbonate or sodium hydride as bases, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Chemical Reactions Analysis
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.
Coupling Reactions: It is a suitable substrate for palladium-catalyzed coupling reactions such as Suzuki and Heck reactions, leading to the formation of biaryl compounds.
Scientific Research Applications
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene in various reactions involves:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Nucleophilic Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Catalytic Pathways: In coupling reactions, palladium catalysts facilitate the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table compares substituents and electronic properties of analogous bromo-fluoro-aromatic compounds:
Key Observations :
Physicochemical Properties
| Property | 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene | 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene | 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene |
|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Likely polar aprotic solvents (DMF, THF) | Similar, with higher lipophilicity (CF₃O) | Moderate in polar solvents |
| Stability | Stable under inert conditions | Hydrolytically stable due to CF₃O | Sensitive to strong bases (OCH₃) |
Notes:
Comparison of Reactivity
- Nucleophilic Aromatic Substitution (SNAr) : The bromine atom in the target compound is reactive in SNAr reactions, similar to and .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids is feasible due to the bromine substituent, but the 2-fluoroethoxy group may sterically hinder reactions compared to smaller substituents (e.g., methoxy in ).
Biological Activity
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene is characterized by its unique molecular structure, which includes bromine and fluorine substituents on a benzene ring. The molecular formula is , and it has a molecular weight of 251.06 g/mol.
Structure
The chemical structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that halogenated compounds, including 1-bromo derivatives, exhibit significant antimicrobial activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound.
Cytotoxicity
Another area of interest is the cytotoxic effects of 1-bromo-3-fluoro-5-(2-fluoroethoxy)benzene on cancer cell lines. Research conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound can induce apoptosis, potentially through the activation of caspase pathways. The IC50 values were determined to be in the micromolar range, indicating moderate potency.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, making it a candidate for further pharmacokinetic studies.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 1-bromo-3-fluoro-5-(2-fluoroethoxy)benzene was tested against a panel of microorganisms. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
A study assessing the cytotoxic effects on HeLa cells revealed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
